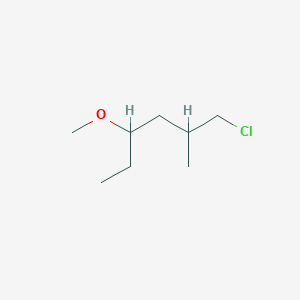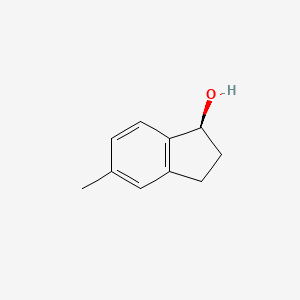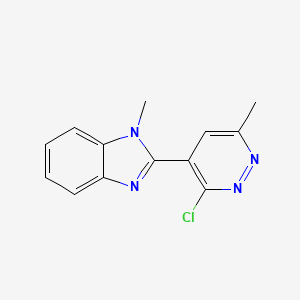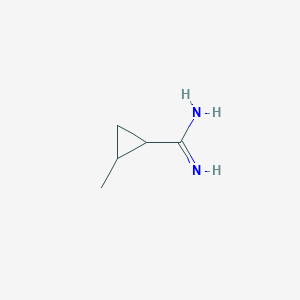![molecular formula C7H14N4 B13204202 ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)
ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can be achieved through “click” chemistry, a term used to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring . The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of triazole derivatives often involves similar “click” chemistry techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
科学的研究の応用
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazol-3-amine: Used in pharmaceuticals and agrochemicals.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Used as a ligand in coordination chemistry.
1,2,3-Triazole Analogs: Used in various industrial applications.
Uniqueness
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and stability make it a valuable compound in both research and industrial settings.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
N-[(1-ethyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3 |
InChIキー |
LVSVXNYKVGSPGL-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CN(N=N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
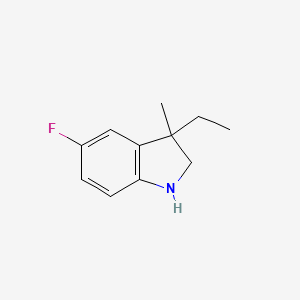
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
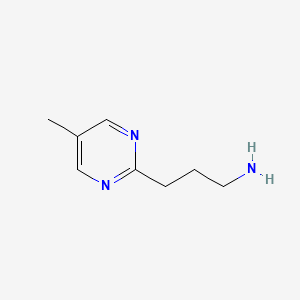
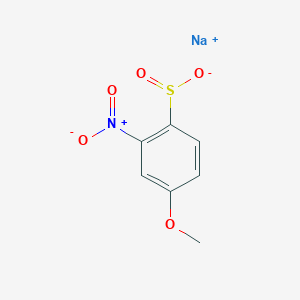
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
